FR260330 Exhibits Sub-100 Nanomolar Cellular Potency, Outperforming L-NIL and GW274150 by Orders of Magnitude in Cell-Based iNOS Inhibition
FR260330 demonstrates single-digit to sub-30 nM potency in suppressing nitric oxide (NO) production across multiple cell types, a potency advantage of approximately 100- to 300-fold over comparator iNOS inhibitors L-NIL (IC50 ≈ 3.3 μM) and GW274150 (IC50 ≈ 0.2–2.2 μM) when compared across analogous cell-based assays [1] [2].
| Evidence Dimension | Inhibition of NO accumulation in cellular assays (IC50) |
|---|---|
| Target Compound Data | 10 nM (human DLD-1 cells); 27 nM (rat splenocytes) |
| Comparator Or Baseline | L-NIL: ≈ 3.3 μM (mouse iNOS); GW274150: 0.2–2.2 μM (human/rat iNOS, cellular) |
| Quantified Difference | FR260330 is 120- to 330-fold more potent than L-NIL and 20- to 220-fold more potent than GW274150 |
| Conditions | Human DLD-1 colon cancer cells and rat splenocytes stimulated with LPS/IFN-γ; mouse iNOS inhibition for L-NIL; J774 macrophages for GW274150 |
Why This Matters
Higher cellular potency enables lower working concentrations, reducing the likelihood of off-target effects and solvent interference in cell-based inflammation models.
- [1] Chida N, Hirasawa Y, Ohkawa T, Ishii Y, Sudo Y, Tamura K, Mutoh S. Pharmacological profile of FR260330, a novel orally active inducible nitric oxide synthase inhibitor. Eur J Pharmacol. 2005;509(1):71-6. PMID: 15713431 View Source
- [2] Alderton WK, Cooper CE, Knowles RG. Nitric oxide synthases: structure, function and inhibition. Biochem J. 2001;357(Pt 3):593-615. PMID: 11463332 View Source
